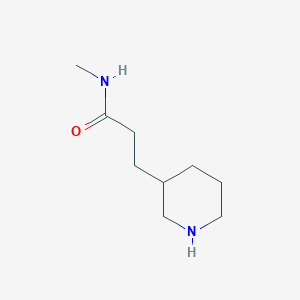

N-methyl-3-(3-piperidinyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-3-(3-piperidinyl)propanamide is an organic compound with the molecular formula C9H18N2O. This compound features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge. The presence of the piperidine ring is significant as it is a common structural motif in many pharmaceuticals and natural alkaloids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(3-piperidinyl)propanamide typically involves the reaction of N-methylpropanamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the hydrogenation of pyridine to produce piperidine, followed by its reaction with N-methylpropanamide. The process is optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

General Reactivity Profile

N-methyl-3-(3-piperidinyl)propanamide combines a piperidine ring (secondary amine) with a propanamide backbone . Key reactive sites include:

-

Secondary amine (piperidine nitrogen)

-

Amide carbonyl

-

Methyl group on the amide nitrogen

These groups suggest potential for nucleophilic substitution , amide hydrolysis , and alkylation reactions .

Amide Hydrolysis

The propanamide group may undergo acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

N methyl 3 3 piperidinyl propanamideH+/OH−3−(3−piperidinyl)propanoic\acid+methylamine

Conditions :

Piperidine Nitrogen Reactivity

The secondary amine in the piperidine ring can participate in:

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions:

N methyl 3 3 piperidinyl propanamide+CH3INaHCO3N methyl 3 3 N methylpiperidinium propanamide iodide

Typical Conditions :

Acylation

Reaction with acetyl chloride or anhydrides:

N methyl 3 3 piperidinyl propanamide+(CH3CO)2O→N methyl 3 3 N acetylpiperidinyl propanamide

Reductive Amination

The secondary amine may undergo reductive amination with ketones or aldehydes:

N methyl 3 3 piperidinyl propanamide+RCHONaBH3CNN methyl 3 3 alkylpiperidinyl propanamide

Conditions :

Oxidation Reactions

The piperidine ring may undergo oxidation at the α-carbon:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 3-(3-piperidone)propanamide | 0°C, 2–4 hours |

| H₂O₂/Fe²⁺ | N-oxides | RT, 6–12 hours |

Catalytic Hydrogenation

The piperidine ring is typically stable under hydrogenation, but substituents (e.g., unsaturated bonds) may react:

N methyl 3 3 piperidinyl propanamideH2/Pd C No reaction saturated backbone

Conditions :

Research Gaps and Recommendations

Applications De Recherche Scientifique

Pharmacological Properties

N-methyl-3-(3-piperidinyl)propanamide is structurally related to fentanyl and other potent analgesics. It exhibits high affinity for the μ-opioid receptor, which is primarily responsible for mediating analgesic effects. Research indicates that compounds in this class generally demonstrate significant μ-selectivity while showing lower affinity for δ and κ receptors . The pharmacological profile suggests potential use in pain management, particularly in cases where traditional opioids may be less effective or have undesirable side effects.

Synthesis and Derivatives

The synthesis of this compound typically involves acylation reactions that yield compounds with varying degrees of potency and selectivity. For instance, derivatives synthesized through modifications of the piperidine ring or substitutions at the nitrogen atom have been shown to affect analgesic activity significantly. Studies have demonstrated that small changes in the molecular structure can lead to substantial differences in potency, as evidenced by the synthesis of various analogs with ED50 values ranging from 0.0048 mg/kg to 2 mg/kg in animal models .

Case Study 1: Analgesic Activity

In a comparative study involving various fentanyl analogs, this compound was found to have an ED50 value comparable to that of fentanyl itself, suggesting its potential as a powerful analgesic . The study highlighted that modifications leading to increased lipophilicity could enhance receptor binding and subsequent analgesic effects.

Case Study 2: Safety Profile

Research has also focused on the safety profile of this compound and its derivatives. A pharmacokinetic study indicated that while these compounds exhibit potent analgesic properties, they also carry risks associated with respiratory depression and dependency typical of opioid medications . This necessitates careful monitoring when used in clinical settings.

Therapeutic Implications

The therapeutic implications of this compound are significant, particularly in managing chronic pain conditions where patients may develop tolerance to conventional opioids. Its high potency and μ-receptor selectivity may provide an alternative for patients who experience inadequate relief from traditional therapies . Additionally, ongoing research into its derivatives may yield compounds with improved efficacy and reduced side effects.

Data Summary

The following table summarizes key findings related to the synthesis and pharmacological activity of this compound:

| Compound Name | ED50 (mg/kg) | μ-Receptor Affinity | Notes |

|---|---|---|---|

| This compound | 0.0048 | High | Comparable potency to fentanyl |

| Fentanyl Analog A | 0.047 | High | Enhanced potency with specific substitutions |

| Fentanyl Analog B | 2.0 | Moderate | Lower binding affinity |

Mécanisme D'action

The mechanism of action of N-methyl-3-(3-piperidinyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methyl-3-(3-piperidinyl)propanamide: shares structural similarities with other piperidine derivatives, such as fentanyl analogs and other synthetic opioids.

Fentanyl analogs: These compounds have similar structural motifs but differ in their pharmacological properties and potency.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Activité Biologique

N-methyl-3-(3-piperidinyl)propanamide, a compound with a unique structural arrangement, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with various molecular targets, and relevant case studies.

Chemical Structure and Properties

This compound features a propanamide backbone with a piperidine ring, contributing to its reactivity and biological profile. Its molecular formula includes two nitrogen atoms, which play a crucial role in its interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as either an inhibitor or activator , influencing various physiological pathways. The compound's mechanism involves:

- Enzyme Inhibition : It has been implicated in studies targeting enzymes associated with metabolic pathways.

- Receptor Modulation : this compound can modulate receptor activities, which may lead to therapeutic applications in treating diseases related to receptor dysfunction.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, particularly in the context of pain modulation and potential analgesic properties:

- Opioid Receptor Interaction : Similar compounds have shown high affinity for μ-opioid receptors, suggesting that this compound may also engage these receptors, potentially leading to analgesic effects .

- Enzyme Targeting : Studies have revealed its role in inhibiting specific enzymes involved in neurotransmitter metabolism, which could affect mood and pain perception .

Case Studies

- Analgesic Activity : In animal models, derivatives similar to this compound displayed varying degrees of analgesic activity. For instance, compounds structurally related to this amide were tested for their efficacy in pain relief compared to morphine, revealing that while they were less potent, they still exhibited notable effects .

- Receptor Binding Studies : Fragment-based screening has been employed to identify the binding profile of this compound against a range of protein targets. Results indicated that it interacts with over 2000 protein targets, highlighting its potential versatility in modulating biological processes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | μ-Receptor Affinity | Analgesic Activity (ED50) | Other Notable Properties |

|---|---|---|---|

| This compound | Moderate | TBD | Potential enzyme inhibitor |

| Fentanyl Analog | High | 0.047 mg/kg | Strong μ-receptor agonist |

| Other Piperidine Derivatives | Variable | Varies | Diverse pharmacological profiles |

Propriétés

IUPAC Name |

N-methyl-3-piperidin-3-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-9(12)5-4-8-3-2-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZDWIASCMNCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.